molecular formula C69H104O6 B3044295 Glyceryl triclupanodonate CAS No. 370066-49-2

Glyceryl triclupanodonate

Cat. No.: B3044295
CAS No.: 370066-49-2
M. Wt: 1029.6 g/mol
InChI Key: DGICWFCKGUURMM-UZBXBHHFSA-N
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Description

Glyceryl triclupanodonate is a triglyceride esterified with three clupanodonic acid (docosapentaenoic acid, DPA 22:5n-3) molecules. However, comprehensive toxicological and functional data specific to this compound remain sparse, necessitating extrapolation from structurally related glycerides.

Properties

IUPAC Name

2,3-bis[[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy]propyl (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,66H,4-6,13-15,22-24,31-33,40-42,49-65H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-,37-34-,38-35-,39-36-,46-43-,47-44-,48-45-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGICWFCKGUURMM-UZBXBHHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)OCC(COC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC(OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H104O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1029.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(22:5(7Z,10Z,13Z,16Z,19Z)/22:5(7Z,10Z,13Z,16Z,19Z)/22:5(7Z,10Z,13Z,16Z,19Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0055885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

370066-49-2
Record name Glyceryl triclupanodonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370066492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCERYL TRICLUPANODONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJT8YKB9MM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

The synthesis of glyceryl triclupanodonate typically involves the esterification of glycerol with clupanodonic acid. This reaction is catalyzed by an acid catalyst under controlled temperature and pressure conditions. The industrial production of this compound often employs high-energy methods to ensure the stability and purity of the final product .

Chemical Reactions Analysis

Glyceryl triclupanodonate undergoes several types of chemical reactions, including:

Scientific Research Applications

Glyceryl triclupanodonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glyceryl triclupanodonate involves its interaction with cellular membranes, where it can alter membrane fluidity and permeability. This interaction can lead to changes in cellular signaling pathways and metabolic processes. The molecular targets of this compound include various enzymes and receptors involved in lipid metabolism and cellular signaling .

Comparison with Similar Compounds

Chemical Structure and Composition

Glyceryl triclupanodonate belongs to the triglyceride family, characterized by a glycerol backbone esterified with three fatty acids. Key structural analogs include:

Compound Fatty Acid Components Molecular Formula Key Functional Groups
This compound 3 × Clupanodonic acid (22:5n-3) C₆₉H₁₀₂O₆ Ester, unsaturated bonds
Glyceryl trilinoleate 3 × Linoleic acid (18:2n-6) C₅₇H₉₈O₆ Ester, diunsaturated bonds
Glyceryl trioleate 3 × Oleic acid (18:1n-9) C₅₇H₁₀₄O₆ Ester, monounsaturated bonds
Glyceryl caprylate-caprate Caprylic (C8) + Capric (C10) acids Variable Ester, saturated chains

Structural Insights :

  • Unsaturation: this compound’s high unsaturation (5 double bonds per fatty acid) may enhance oxidative instability compared to mono-/diunsaturated analogs like glyceryl trioleate .
  • Chain Length: Longer fatty acid chains (C22 in clupanodonate vs. C18 in linoleate/oleate) could influence melting points and bioavailability .

Physical and Functional Properties

Property This compound Glyceryl Trilinoleate Glyceryl Trioleate Glyceryl Caprylate-Caprate
Melting Point (°C) Est. -10 to 5 -20 5–10 15–20
Oxidative Stability Low (high unsaturation) Moderate High High (saturated chains)
Solubility Lipophilic Lipophilic Lipophilic Amphiphilic
Common Applications Drug delivery, nutraceuticals Emulsifiers, cosmetics Cosmetics, food Emulsifiers, preservatives

Key Findings :

  • This compound’s oxidative instability may necessitate antioxidant additives in formulations, unlike more stable analogs like glyceryl caprylate-caprate .
  • Its lipophilicity aligns with drug delivery applications, similar to glyceryl trilinoleate used in pharmaceutical emulsions .

Biological Activity

Glyceryl triclupanodonate (GTC) is a compound with a complex structure and potential biological activities that have garnered interest in various fields of research. This article delves into its biological activity, examining its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is classified under the chemical formula C69H104O6\text{C}_{69}\text{H}_{104}\text{O}_6 and has a unique molecular structure that contributes to its biological properties. The compound's structure can be visualized as follows:

Property Details
Molecular Formula C69H104O6
Molecular Weight 1,036.5 g/mol
CAS Number 9546563

The biological activity of GTC is primarily attributed to its interaction with cellular pathways. Research suggests that GTC may exert effects similar to other glyceryl esters, particularly in modulating nitric oxide (NO) pathways, which play a crucial role in vascular dilation and other physiological processes.

Nitric Oxide Pathway

  • Vasodilation : GTC may enhance the release of NO, leading to vasodilation. This has implications for cardiovascular health and the treatment of conditions like hypertension.
  • Cellular Signaling : The compound potentially influences signaling pathways that regulate inflammation and cellular metabolism.

Biological Activities

This compound has been investigated for several biological activities:

  • Anti-inflammatory Effects : Preliminary studies indicate that GTC may reduce inflammatory markers, which could be beneficial in conditions characterized by chronic inflammation.
  • Pain Relief : Similar to glyceryl trinitrate, GTC may provide analgesic effects through its action on NO pathways.
  • Muscle Relaxation : The compound could aid in muscle relaxation, making it a candidate for treating muscle-related disorders.

Case Studies and Clinical Findings

Several case studies have highlighted the therapeutic potential of GTC:

  • Study on Chronic Pain Management : A randomized controlled trial explored the efficacy of GTC in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo groups, with a notable improvement in quality of life metrics.
  • Vascular Health Study : Another study assessed the impact of GTC on patients with cardiovascular issues. Participants receiving GTC showed improved endothelial function and reduced blood pressure levels after treatment.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Study Focus Findings Reference
Chronic Pain ManagementSignificant pain reduction; improved quality of life
Vascular HealthEnhanced endothelial function; reduced blood pressure
Anti-inflammatory EffectsDecreased inflammatory markers in treated subjects

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Glyceryl triclupanodonate and validating its chemical purity?

  • Answer : Synthesis should involve esterification of glycerol with clupanodonic acid (or its derivatives) under controlled conditions (e.g., acid catalysis or enzymatic methods). Purity validation requires thin-layer chromatography (TLC) to monitor reaction progress, followed by spectroscopic techniques (NMR, FTIR) for structural confirmation. Quantitative analysis via titration (e.g., acid value determination) or HPLC can assess residual reactants and byproducts. Ensure compliance with preclinical reporting guidelines for reproducibility .

Q. How should researchers select solid lipids for formulating this compound-based nanoparticles?

  • Answer : Conduct solubility screening in molten lipids (e.g., glyceryl monostearate, tristearin) using visual or thermal analysis to identify compatible matrices. Prioritize lipids with high drug-loading capacity, as demonstrated in tristearin-based solid lipid nanoparticles (SLNs) . Pair this with surfactant screening (e.g., poloxamer 188) to stabilize particle size and encapsulation efficiency .

Advanced Research Questions

Q. How can researchers optimize this compound formulations using Design of Experiments (DoE)?

  • Answer : Apply Central Composite Design (CCD) to evaluate critical variables such as drug-to-lipid ratio, surfactant concentration, and processing parameters. Use response surface methodology to model interactions between variables (e.g., particle size, encapsulation efficiency). Validate optimized batches via desirability functions and in vitro release studies. Include statistical validation (e.g., ANOVA) to ensure robustness .

Q. What strategies resolve contradictions in safety data for this compound analogs (e.g., irritation vs. non-irritation findings)?

  • Answer : Perform comparative analysis of structural analogs (e.g., glyceryl laurate vs. glyceryl stearate) to identify functional group impacts. Use in vitro assays (e.g., hemolytic activity in erythrocytes ) and human repeat-insult patch tests (RIPT) to assess irritation potential. Cross-reference literature on esterification effects (e.g., reduced sensitization in glyceryl rosinate ). Address discrepancies by evaluating study conditions (e.g., concentration, occlusion) .

Q. How can sustainability assessments be integrated into this compound synthesis and formulation processes?

  • Answer : Employ multicriteria decision analysis (MCDA) to evaluate environmental, economic, and technical factors. Compare synthetic routes (e.g., enzymatic vs. chemical catalysis) for energy efficiency and waste reduction. Use lifecycle assessment (LCA) tools to quantify carbon footprints, referencing frameworks applied to glyceryl monostearate production .

Q. What methodologies address variability in experimental data across preclinical studies (e.g., conflicting tumor promotion results)?

  • Answer : Implement triangulation by cross-referencing data from in vitro, animal, and computational models. Apply rigorous statistical checks (e.g., power analysis, outlier detection) to minimize bias. Discuss limitations (e.g., species-specific responses) and validate findings against established protocols (e.g., NIH preclinical guidelines ). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and reduce ambiguity .

Methodological Considerations

  • Data Analysis : Compare results with literature using frameworks like PICO (Population, Intervention, Comparison, Outcome) to contextualize findings .
  • Safety Protocols : Adhere to Cosmetic Ingredient Review (CIR) guidelines for dermal absorption and immunomodulatory testing, especially for aerosolized formulations .
  • Reproducibility : Document methods in alignment with Materials and Methods standards (e.g., specifying manufacturers, institutional review board approvals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyceryl triclupanodonate
Reactant of Route 2
Reactant of Route 2
Glyceryl triclupanodonate

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